6-Methyl-4-azaspiro[2.4]heptane hydrochloride
CAS No.: 1823957-29-4
Cat. No.: VC6165137
Molecular Formula: C7H14ClN
Molecular Weight: 147.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823957-29-4 |
|---|---|
| Molecular Formula | C7H14ClN |
| Molecular Weight | 147.65 |
| IUPAC Name | 6-methyl-4-azaspiro[2.4]heptane;hydrochloride |
| Standard InChI | InChI=1S/C7H13N.ClH/c1-6-4-7(2-3-7)8-5-6;/h6,8H,2-5H2,1H3;1H |
| Standard InChI Key | XWTWXTQSQHRREF-UHFFFAOYSA-N |
| SMILES | CC1CC2(CC2)NC1.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Features
6-Methyl-4-azaspiro[2.4]heptane hydrochloride belongs to the azaspirocyclic family, featuring a seven-membered ring system with a spiro-linked cyclopropane moiety. The nitrogen atom at position 4 contributes to its basicity, while the methyl group at position 6 introduces steric and electronic modifications that enhance stability and reactivity compared to non-methylated analogs . The hydrochloride salt form improves water solubility, facilitating its use in biological assays.
Table 1: Molecular Properties of 6-Methyl-4-azaspiro[2.4]heptane Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 1823957-29-4 | |
| Molecular Formula | C₇H₁₄ClN | |
| Molecular Weight | 147.65 g/mol | |
| Boiling Point | Not reported | |
| Hazard Classification | H315, H319, H335 (Skin/Eye/Irritation) |
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of 6-methyl-4-azaspiro[2.4]heptane hydrochloride typically begins with 4-hydroxyproline derivatives. A patented method involves oxidation of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid using TEMPO and sodium hypochlorite, followed by Wittig olefination to introduce the cyclopropane ring . Key steps include:
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Oxidation: Conversion of hydroxyl groups to ketones using TEMPO/NaClO.
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Alkene Formation: Wittig reaction with alkylene agents like Tebbe reagent.
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Cyclopropanation: Dihalo carbene addition to form the spirocyclic structure.
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Hydrodehalogenation: Reduction to finalize the cyclopropane ring .
Optimization Challenges
Yield optimization remains a focus, with phase-transfer catalysts and halide salts improving dihalocarbene intermediate stability . Scalability is limited by the sensitivity of cyclopropane rings to ring-opening reactions under acidic conditions.
Therapeutic Applications and Clinical Relevance
Cystic Fibrosis Treatment
As a CFTR modulator component, this compound improves protein folding and trafficking in ΔF508-CFTR mutants, addressing the root cause of cystic fibrosis . Co-administration with potentiators like ivacaftor synergistically enhances channel activity.
Neurological Disorders
Future Research Directions and Challenges
Target Identification
Ongoing efforts aim to map interactions with ion channels and GPCRs using cryo-EM and molecular docking simulations.
Formulation Development
Liposomal encapsulation is being explored to improve CNS delivery while minimizing peripheral toxicity.
Synthetic Biology Approaches
Engineered enzymes for asymmetric cyclopropanation could streamline production, reducing reliance on hazardous dihalocarbene reagents .
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